![molecular formula C33H31N3 B14246631 2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine CAS No. 477736-57-5](/img/structure/B14246631.png)
2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine is a complex organic compound known for its unique structure and properties. It consists of a central pyridine ring substituted at the 2 and 6 positions with pyridin-2-yl groups, which are further substituted with 2,4,6-trimethylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with 2,4,6-trimethylphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to partially or fully reduced pyridine derivatives.
Scientific Research Applications
2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine has several applications in scientific research:
Coordination Chemistry: It acts as a ligand to form stable complexes with various metal ions, which are useful in catalysis and materials science.
Materials Science: It is used in the development of new materials with specific electronic, optical, or magnetic properties.
Biological Applications: Although less common, it can be explored for potential biological activities, such as enzyme inhibition or as a fluorescent probe.
Mechanism of Action
The mechanism by which 2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine nitrogen atoms act as donor sites, forming stable chelates with metals. This coordination can influence the electronic properties of the metal center, thereby affecting its reactivity and catalytic activity . The molecular targets and pathways involved depend on the specific metal ion and the context of its application.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Known for its versatility in coordination chemistry and supramolecular assemblies.
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Used in the formation of iron(II) complexes with interesting spin-crossover properties.
2,6-Bis(2-benzimidazolyl)pyridine: Commonly used as a ligand in coordination chemistry with applications in catalysis and materials science.
Uniqueness
2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine is unique due to the presence of bulky 2,4,6-trimethylphenyl groups, which can influence the steric and electronic properties of the compound. This makes it particularly useful in creating metal complexes with specific geometries and reactivities .
Properties
CAS No. |
477736-57-5 |
|---|---|
Molecular Formula |
C33H31N3 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2,6-bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C33H31N3/c1-20-16-22(3)32(23(4)17-20)30-14-8-12-28(35-30)26-10-7-11-27(34-26)29-13-9-15-31(36-29)33-24(5)18-21(2)19-25(33)6/h7-19H,1-6H3 |
InChI Key |
NNHGNRBKGJGWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(=CC=C4)C5=C(C=C(C=C5C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


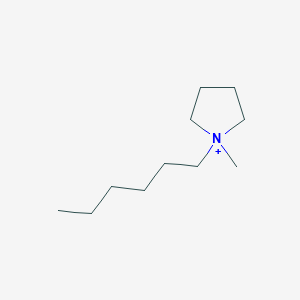
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)


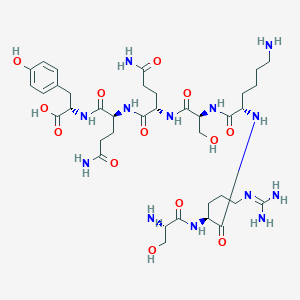
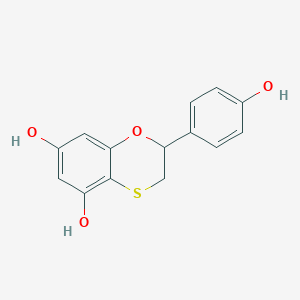
![Bis[(4-ethylphenyl)methyl] ethanedioate](/img/structure/B14246571.png)
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
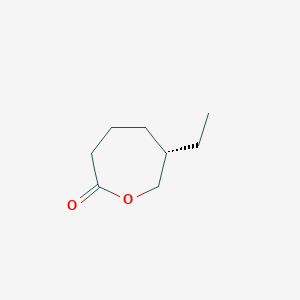
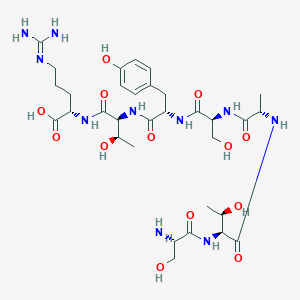
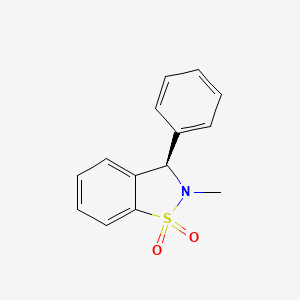
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
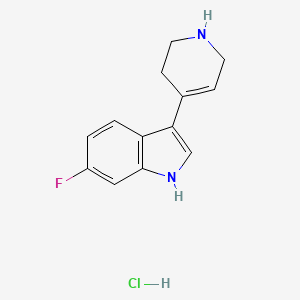
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
